molecular formula C17H22N2O4 B13681820 tert-Butyl 4-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

tert-Butyl 4-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B13681820
M. Wt: 318.4 g/mol
InChI Key: XRJFLLBOLVHHOQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic oxindole compound. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional shape. This particular compound has garnered interest due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of tert-Butyl 4-hydroxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves several key steps. One efficient method includes the following steps :

    Dianion Alkylation and Cyclization: The process begins with the alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate.

    Demethylation: The resulting spirocyclic oxindole is then subjected to demethylation.

    Final Product: The target compound is obtained in an overall yield of 35% over eight steps without the need for chromatographic purification.

Chemical Reactions Analysis

tert-Butyl 4-hydroxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 4-hydroxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into various receptor sites, potentially inhibiting or activating biological pathways. This interaction can lead to effects such as hormone secretion modulation or neurotransmitter inhibition .

Comparison with Similar Compounds

tert-Butyl 4-hydroxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate can be compared with other spirocyclic oxindoles:

The uniqueness of tert-Butyl 4-hydroxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate lies in its specific structure and the range of biological activities it can exhibit.

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl 4-hydroxy-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C17H22N2O4/c1-16(2,3)23-15(22)19-9-7-17(8-10-19)13-11(18-14(17)21)5-4-6-12(13)20/h4-6,20H,7-10H2,1-3H3,(H,18,21)

InChI Key

XRJFLLBOLVHHOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC=C3O)NC2=O

Origin of Product

United States

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